molecular formula C13H21NO3 B12757236 Ubg54Q2cvt CAS No. 21830-16-0

Ubg54Q2cvt

Cat. No.: B12757236
CAS No.: 21830-16-0
M. Wt: 239.31 g/mol
InChI Key: HUYWAWARQUIQLE-GXFFZTMASA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Isoetharine can be synthesized through a multi-step process involving the reaction of 1,2-benzenediol with 1-chloro-2-(isopropylamino)butane under basic conditions . The reaction typically requires a solvent such as ethanol and a base like sodium hydroxide. The product is then purified through recrystallization or chromatography.

Industrial Production Methods

In industrial settings, isoetharine hydrochloride is produced by reacting 1,2-benzenediol with 1-chloro-2-(isopropylamino)butane in the presence of a base, followed by the addition of hydrochloric acid to form the hydrochloride salt . The process is optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Isoetharine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

Isoetharine exerts its effects by binding to beta-2 adrenergic receptors on the surface of bronchial smooth muscle cells. This binding activates adenyl cyclase, which increases the production of cyclic AMP (cAMP). Elevated levels of cAMP lead to the relaxation of bronchial smooth muscle, resulting in bronchodilation . Additionally, isoetharine stimulates ciliary activity and may improve capillary integrity .

Properties

CAS No.

21830-16-0

Molecular Formula

C13H21NO3

Molecular Weight

239.31 g/mol

IUPAC Name

4-[(1R,2S)-1-hydroxy-2-(propan-2-ylamino)butyl]benzene-1,2-diol

InChI

InChI=1S/C13H21NO3/c1-4-10(14-8(2)3)13(17)9-5-6-11(15)12(16)7-9/h5-8,10,13-17H,4H2,1-3H3/t10-,13+/m0/s1

InChI Key

HUYWAWARQUIQLE-GXFFZTMASA-N

Isomeric SMILES

CC[C@@H]([C@@H](C1=CC(=C(C=C1)O)O)O)NC(C)C

Canonical SMILES

CCC(C(C1=CC(=C(C=C1)O)O)O)NC(C)C

Origin of Product

United States

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